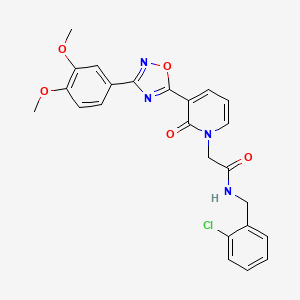
N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound exhibiting various biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the oxadiazole ring and subsequent modifications to introduce the chlorobenzyl and pyridinyl moieties. A general synthetic route can be outlined as follows:
- Formation of the Oxadiazole Ring : Reaction of appropriate carboxylic acids with hydrazine derivatives.
- Pyridine Integration : Coupling of the oxadiazole with 2-oxopyridin derivatives through acylation or similar methods.
- Final Acetamide Formation : The final step involves the introduction of the acetamide functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| Compound B | HeLa | 2.41 | Inhibition of HDAC activity |
| N-(2-chlorobenzyl)-... | HCT116 | 35.58 | EGFR-TK inhibition |
Studies indicate that compounds with similar structural frameworks exhibit cytotoxicity through multiple mechanisms, including apoptosis induction and inhibition of key signaling pathways involved in tumor growth .
Anti-inflammatory and Antifungal Activities
Other biological activities attributed to oxadiazole derivatives include anti-inflammatory and antifungal effects. For example, certain derivatives have been shown to inhibit inflammatory cytokine production and demonstrate antifungal activity against common pathogens.
Structure-Activity Relationship (SAR)
The biological activity of N-(2-chlorobenzyl)-... can be significantly influenced by its structural components:
- Oxadiazole Moiety : The presence of the oxadiazole ring is crucial for anticancer activity; modifications to this structure can enhance or diminish potency.
- Pyridine Substitution : Variations in the pyridine ring's substitution pattern can affect the compound's ability to interact with biological targets.
- Chlorobenzyl Group : This group may enhance lipophilicity and cellular uptake, contributing to increased efficacy.
Case Studies
Several case studies have investigated the biological effects of compounds structurally related to N-(2-chlorobenzyl)-...:
-
Study on MCF-7 Cells : A derivative showed significant apoptotic effects via increased p53 expression and caspase activation.
"The compound was found to induce apoptosis in MCF-7 cells through a dose-dependent mechanism" .
-
HDAC Inhibition Study : Another study highlighted that modifications in the oxadiazole structure led to enhanced HDAC inhibitory activity compared to standard treatments.
"Compounds with a five-methylene linker exhibited superior HDAC inhibitory effects compared to their six-methylene counterparts" .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-32-19-10-9-15(12-20(19)33-2)22-27-23(34-28-22)17-7-5-11-29(24(17)31)14-21(30)26-13-16-6-3-4-8-18(16)25/h3-12H,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXKTVMNKIZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














